molecular formula C22H20N4O3 B283917 6-Amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B283917
M. Wt: 388.4 g/mol
InChI Key: KIJYYLXJEUTJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrano-pyrazole derivative, which exhibits a unique chemical structure that has been found to possess a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 6-Amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it is believed that the compound exerts its biological activities through the modulation of various signaling pathways. For example, it has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB signaling pathway. Additionally, it has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
6-Amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been reported to possess potent antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, it has been found to exhibit antimicrobial activity against various bacterial and fungal strains. Furthermore, it has been reported to possess potent anti-inflammatory activity, which is attributed to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various assays to study different biological processes. Additionally, the compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its poor solubility in aqueous media, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the research on 6-Amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One of the areas of interest is its potential therapeutic applications. The compound has been found to exhibit potent antitumor activity, and further studies are needed to evaluate its efficacy in vivo. Additionally, the compound has been found to possess potent inhibitory activity against various enzymes, and further studies are needed to evaluate its potential as a drug candidate. Furthermore, the compound has been found to possess potent anti-inflammatory activity, and further studies are needed to evaluate its potential for the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 6-Amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been reported in the literature. The most common method involves the reaction of 4-ethoxybenzaldehyde, 4-methoxybenzaldehyde, malononitrile, and hydrazine hydrate in the presence of a catalytic amount of acetic acid. The reaction proceeds through a one-pot, four-component condensation reaction, which results in the formation of the desired product in good yield.

Scientific Research Applications

6-Amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been found to possess a wide range of biological activities, which makes it a promising candidate for therapeutic applications. The compound has been studied for its anti-inflammatory, antioxidant, antimicrobial, antitumor, and analgesic activities. Additionally, it has been found to exhibit potent inhibitory activity against various enzymes, including α-glucosidase, tyrosinase, and acetylcholinesterase.

properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

6-amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H20N4O3/c1-3-28-16-10-4-13(5-11-16)18-17(12-23)21(24)29-22-19(18)20(25-26-22)14-6-8-15(27-2)9-7-14/h4-11,18H,3,24H2,1-2H3,(H,25,26)

InChI Key

KIJYYLXJEUTJHX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)OC)N)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)OC)N)C#N

Origin of Product

United States

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